3-Methyl-1-(pyrazin-2-yl)azetidine-3-carbohydrazide hydrochloride
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Overview
Description
3-Methyl-1-(pyrazin-2-yl)azetidine-3-carbohydrazide hydrochloride is a chemical compound with the molecular formula C9H14ClN5O and a molecular weight of 243.69 g/mol This compound is notable for its unique structure, which includes an azetidine ring, a pyrazine moiety, and a carbohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(pyrazin-2-yl)azetidine-3-carbohydrazide hydrochloride typically involves the reaction of 3-methyl-1-(pyrazin-2-yl)azetidine with carbohydrazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(pyrazin-2-yl)azetidine-3-carbohydrazide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbohydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
3-Methyl-1-(pyrazin-2-yl)azetidine-3-carbohydrazide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(pyrazin-2-yl)azetidine-3-carbohydrazide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by targeting essential enzymes involved in cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-(pyrazin-2-yl)azetidin-3-ol: Similar structure but lacks the carbohydrazide group.
3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride: Different substituents on the azetidine ring.
Uniqueness
3-Methyl-1-(pyrazin-2-yl)azetidine-3-carbohydrazide hydrochloride is unique due to its combination of an azetidine ring, a pyrazine moiety, and a carbohydrazide group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
Molecular Formula |
C9H14ClN5O |
---|---|
Molecular Weight |
243.69 g/mol |
IUPAC Name |
3-methyl-1-pyrazin-2-ylazetidine-3-carbohydrazide;hydrochloride |
InChI |
InChI=1S/C9H13N5O.ClH/c1-9(8(15)13-10)5-14(6-9)7-4-11-2-3-12-7;/h2-4H,5-6,10H2,1H3,(H,13,15);1H |
InChI Key |
ZNKUBOFMORTSTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)C2=NC=CN=C2)C(=O)NN.Cl |
Origin of Product |
United States |
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